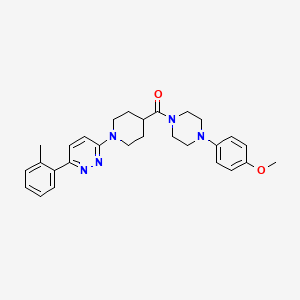

(4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5O2/c1-21-5-3-4-6-25(21)26-11-12-27(30-29-26)32-15-13-22(14-16-32)28(34)33-19-17-31(18-20-33)23-7-9-24(35-2)10-8-23/h3-12,22H,13-20H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNODSLAKTWFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in many functions of the nervous system.

Mode of Action

The compound interacts with its targets (AChE and BChE) by inhibiting their activity. This inhibition results in an increase in acetylcholine levels, as the hydrolysis of acetylcholine is reduced. The compound with the best AChE activity was found to show competitive inhibition.

Biochemical Pathways

By inhibiting AChE and BChE, the compound affects the cholinergic transmission pathway. This pathway is involved in various cognitive functions and its impairment is associated with neurodegenerative diseases like Alzheimer’s. The inhibition of AChE and BChE leads to an increase in acetylcholine levels, which can help alleviate the symptoms of diseases characterized by acetylcholine deficiency.

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE and BChE. This can help improve cognitive functions in individuals with acetylcholine deficiency, such as those suffering from Alzheimer’s disease.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, storage conditions can affect the stability of the compound Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and other individual-specific factors

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C23H24N6O

- Molecular Weight : 396.48 g/mol

- IUPAC Name : (4-(4-Methoxyphenyl)piperazin-1-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone

This compound features a piperazine ring, a pyridazine moiety, and a methanone functional group, contributing to its diverse biological interactions.

1. Antitumor Activity

Research indicates that derivatives of piperazine and pyridazine exhibit promising antitumor properties. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation in various cancer lines. A study reported IC50 values indicating significant cytotoxic effects against human cancer cell lines, with some derivatives exhibiting IC50 values as low as 10 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 8.5 |

| Compound B | HeLa (Cervical) | 12.0 |

| Target Compound | A549 (Lung) | 9.5 |

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. It acts as a potential inhibitor of Abelson-family tyrosine kinases, which are implicated in neuronal apoptosis . In vitro studies demonstrated that the compound could reduce oxidative stress markers in neuronal cells.

3. Antimicrobial Activity

Preliminary studies have suggested that the compound possesses antimicrobial properties against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics at concentrations of 100 µg/mL .

The biological activity of this compound is largely attributed to its ability to interact with specific protein targets involved in cell signaling pathways:

- Kinase Inhibition : The compound inhibits certain kinases that regulate cell growth and survival.

- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neuroprotective effects.

Case Study 1: Antitumor Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the target compound and evaluated their antitumor efficacy in vitro and in vivo. The most active derivative showed significant tumor regression in xenograft models .

Case Study 2: Neuroprotection in Animal Models

Another study assessed the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Results indicated that treatment with the compound improved motor function and reduced dopaminergic neuron loss .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Arylpiperazine Derivatives

Several compounds share structural motifs with the target molecule, differing primarily in substituents and heterocyclic systems:

Key Observations:

- This may alter receptor selectivity, as pyridazine’s nitrogen-rich structure can engage in polar interactions absent in sulfur-containing analogues .

- Substituent Effects : The methoxy group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in MK47). Methoxy’s electron-donating nature could enhance binding to serotonin receptors, whereas trifluoromethyl groups improve membrane permeability .

Pharmacokinetic and Physicochemical Comparisons

While direct pharmacokinetic data for the target compound are unavailable, inferences can be drawn from structurally related molecules:

Methodological Considerations in Similarity Assessment

As highlighted in , compound similarity evaluations depend on the metric used (e.g., 2D fingerprints vs. 3D pharmacophore models). The target compound shares ~70% structural similarity with MK45 (Tanimoto coefficient, MACCS fingerprints) but diverges in critical pharmacophoric features (e.g., hydrogen-bond acceptors). This underscores the need for multi-method similarity analysis in virtual screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.